molecular formula C5H3ClF3NO B2460463 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE CAS No. 1823901-92-3

4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE

Cat. No.: B2460463
CAS No.: 1823901-92-3
M. Wt: 185.53
InChI Key: QEIPIOQJUXXGAX-UHFFFAOYSA-N
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Description

4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to an oxazole ring

Scientific Research Applications

4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in the design of novel anti-inflammatory and anticancer agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, compounds like “4-(Chloromethyl)-5-(trifluoromethyl)oxazole” that contain a trifluoromethyl group have potential for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl ketone with a trifluoromethyl-substituted nitrile in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Comparison with Similar Compounds

    4-(Chloromethyl)oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)oxazole: Lacks the chloromethyl group, leading to variations in its chemical behavior and applications.

    4-(Bromomethyl)-5-(trifluoromethyl)oxazole:

Uniqueness: 4-(CHLOROMETHYL)-5-(TRIFLUOROMETHYL)-1,3-OXAZOLE is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-(chloromethyl)-5-(trifluoromethyl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3NO/c6-1-3-4(5(7,8)9)11-2-10-3/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIPIOQJUXXGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823901-92-3
Record name 4-(chloromethyl)-5-(trifluoromethyl)-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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